(3R,5R)-1,3,5-Trimethylpiperazin-2-one hydrochloride
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Overview
Description
(3R,5R)-1,3,5-Trimethylpiperazin-2-one hydrochloride is a chemical compound with the molecular formula C6H12N2O•HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1,3,5-Trimethylpiperazin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3,5-trimethylpiperazine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1,3,5-Trimethylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst, or nucleophilic substitution using hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituents introduced.
Scientific Research Applications
(3R,5R)-1,3,5-Trimethylpiperazin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,5R)-1,3,5-Trimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter levels. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3,5-Dimethyl-2-piperazinone hydrochloride: A similar compound with a slightly different structure, known for its use in similar applications.
(3R,5R)-3,5-Dimethylmorpholine hydrochloride: Another related compound with comparable properties and uses.
Uniqueness
(3R,5R)-1,3,5-Trimethylpiperazin-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H15ClN2O |
---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
(3R,5R)-1,3,5-trimethylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5-4-9(3)7(10)6(2)8-5;/h5-6,8H,4H2,1-3H3;1H/t5-,6-;/m1./s1 |
InChI Key |
VYLPCTRCKUSWSM-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1CN(C(=O)[C@H](N1)C)C.Cl |
Canonical SMILES |
CC1CN(C(=O)C(N1)C)C.Cl |
Origin of Product |
United States |
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